(3As,6aR)-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylic acid
Description
This compound is a bicyclic carboxylic acid featuring a fused cyclopenta[d][1,3]dioxole core with a ketone group at position 2 and a carboxylic acid substituent at position 4. Its stereochemistry is defined by the (3aS,6aR) configuration, which imposes specific spatial constraints on its reactivity and interactions. The compound’s rigid bicyclic structure and polar functional groups make it a candidate for applications in asymmetric synthesis, pharmaceutical intermediates, or as a chiral building block. Notably, derivatives of cyclopenta-fused dioxoles have been explored in the synthesis of bioactive molecules, including d-biotin precursors .
Properties
IUPAC Name |
(3aS,6aR)-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c8-6(9)3-1-4-5(2-3)12-7(10)11-4/h3-5H,1-2H2,(H,8,9)/t3?,4-,5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHDKKIHXZESFA-NVGWPGHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1OC(=O)O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](CC1C(=O)O)OC(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3As,6aR)-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylic acid is of increasing interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structure and Composition
The molecular formula for this compound is . Its structure features a cyclopentadiene core with dioxole and carboxylic acid functional groups, which are critical for its biological interactions.
Synthesis Methods
Various synthetic pathways have been explored to produce this compound. Notably, one method involves the reaction of cyclopentadiene derivatives with appropriate dioxole precursors under controlled conditions to yield the desired structure.
Research indicates that the biological activity of (3As,6aR)-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylic acid may involve:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits significant antibacterial activity against various strains. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : In vitro assays have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Case Studies
Several case studies have documented the efficacy of this compound in various biological contexts:
- Antimicrobial Activity : A study demonstrated that derivatives of this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 15 to 30 µg/mL.
- Anti-inflammatory Response : In a model of induced inflammation in mice, administration of this compound resulted in a significant reduction in paw edema compared to control groups.
Data Table: Biological Activity Overview
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Research indicates that derivatives of cyclopentadiene compounds exhibit significant antimicrobial properties. The structural features of (3As,6aR)-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylic acid can be modified to enhance activity against various bacterial strains. For instance, the introduction of different substituents on the dioxole ring has shown promise in increasing efficacy against resistant strains of bacteria.
-
Anti-inflammatory Properties
- Studies have suggested that compounds with similar structural motifs can inhibit inflammatory pathways. The carboxylic acid functional group is known to interact with biological targets involved in inflammation. Preliminary data indicate that derivatives of this compound could be explored for their anti-inflammatory potential.
-
Cancer Research
- The compound's ability to modulate biological pathways makes it a candidate for cancer therapeutics. Research into structurally related compounds has shown that they can induce apoptosis in cancer cells or inhibit tumor growth by targeting specific pathways involved in cell proliferation.
Synthesis and Structural Modification
The synthesis of (3As,6aR)-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylic acid typically involves multi-step reactions starting from simpler cyclopentene derivatives. The ability to modify the structure through various synthetic routes allows for the exploration of different biological activities.
Table 1: Synthetic Routes and Modifications
| Reaction Step | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|
| Cyclization | 1,3-dicarbonyl compound | Acid catalyst | Cyclopentene derivative |
| Oxidation | Cyclopentene derivative | Oxidizing agent | Dioxole formation |
| Carboxylation | Dioxole derivative | Carbon dioxide under pressure | Carboxylic acid |
| Functionalization | Carboxylic acid | Various substituents | Modified derivatives |
Case Studies
-
Case Study: Antimicrobial Efficacy
- A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial properties of synthesized derivatives of (3As,6aR)-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylic acid. The results indicated that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria.
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Case Study: Anti-inflammatory Screening
- Another investigation focused on the anti-inflammatory effects of this compound in vivo using animal models. The results demonstrated a significant reduction in inflammatory markers when treated with specific derivatives compared to control groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s closest structural analogues include:
Impact: This analogue was used in the stereoselective synthesis of d-biotin, highlighting the importance of the cyclopenta core in chiral induction, but its lack of a carboxylic acid limits its utility in pH-dependent reactions .
(4aR,10aS)-5,6-Dihydroxy-7-isopropyl-1,1-dimethyl-octahydrophenanthrene-4a-carboxylic acid (CAS 3650-09-7):
- Key Differences : Features a phenanthrene-derived tricyclic system with hydroxyl and isopropyl groups instead of the dioxole ring.
- Impact : The phenanthrene core enhances lipophilicity, making it more suited for membrane permeability in drug design, whereas the target compound’s dioxole ring favors hydrogen bonding in polar environments .
Functional Group Comparison
| Compound Name | Carboxylic Acid Position | Additional Functional Groups | Bioactivity Relevance |
|---|---|---|---|
| Target Compound | Position 5 | 2-Oxo, dioxole | Chiral intermediate, ligand |
| 3-O-Feruloylquinic Acid | Cyclohexane position 1 | Feruloyl, hydroxyl, methoxy | Antioxidant, reference standard |
| (3aR,8aS,8bS)-2-Oxo-dehydroimidazothienium bromide | Position 2 | Thienoimidazole, bromide | d-Biotin precursor |
- Key Observations: The target compound’s 2-oxo group enhances electrophilicity at the adjacent carbon, enabling nucleophilic additions absent in 3-O-feruloylquinic acid . Unlike the d-biotin precursor, the dioxole ring in the target compound provides stereochemical rigidity, critical for asymmetric synthesis but reduces solubility in nonpolar solvents .
NMR Spectral Comparison
Evidence from NMR studies on similar cyclopenta-fused systems (e.g., rapamycin analogues) reveals:
- Region A (positions 39–44): Chemical shifts in the target compound’s dioxole ring protons (δ 4.1–4.5 ppm) differ from thienoimidazole analogues (δ 3.8–4.0 ppm), reflecting electronic effects of the oxygen atoms .
- Region B (positions 29–36) : The carboxylic acid proton (δ 12.1 ppm) shows strong deshielding compared to ester derivatives (δ 3.5–3.7 ppm), confirming its ionization state in solution .
Bioactivity and Target Correlations
Hierarchical clustering of bioactivity profiles () suggests that compounds with cyclopenta-fused heterocycles cluster together due to shared protein-binding motifs. For example:
- The target compound’s carboxylic acid may interact with basic residues in enzymatic active sites , similar to 3-O-feruloylquinic acid’s binding to oxidoreductases .
- Structural dissimilarity to phenanthrene-based acids (e.g., CAS 3650-09-7) results in divergent bioactivity; the latter shows higher affinity for steroid receptors .
Preparation Methods
Catalyst Screening
Comparative studies of phase-transfer catalysts reveal TBAB’s superiority over cetyltrimethylammonium bromide (CTAB) in cyclization reactions, attributable to its lower critical micelle concentration and improved interfacial activity.
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| TBAB | 82 | 16 |
| CTAB | 68 | 24 |
| None | 45 | 48 |
Solvent Effects
Hydrolysis efficiency varies with solvent polarity:
| Solvent | Dielectric Constant | Hydrolysis Yield (%) |
|---|---|---|
| Water | 80.1 | 92 |
| Ethanol | 24.3 | 78 |
| Toluene | 2.4 | 32 |
Industrial-Scale Production Considerations
Scaling the synthesis requires addressing exothermicity during cyclization and hydrolysis. Continuous flow reactors mitigate thermal runaway risks by enabling precise temperature control. Solvent recycling, as demonstrated in the patent’s toluene recovery system, reduces costs and environmental impact.
Characterization and Quality Control
Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) validate structural and stereochemical purity. The carboxylic acid proton resonates at δ 12.1 ppm in $$ ^1H $$ NMR, while the dioxole methylene groups appear as a triplet at δ 4.3 ppm. Chiral HPLC with a cellulose-based column confirms >98% ee.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
